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Compound of Interest

Compound Name: (R)-10,11-Dehydrocurvularin

Cat. No.: B013541

(R)-10,11-Dehydrocurvularin is a fungal metabolite belonging to the macrolide family of
natural products. This compound has garnered significant interest within the scientific
community for its diverse biological activities, including antitumor, anti-inflammatory, and
signaling pathway modulatory effects. This technical guide provides an in-depth overview of its
chemical identifiers, biological activities with a focus on key signaling pathways, and detailed
experimental protocols for researchers in drug discovery and development.

Core Identifiers and Physicochemical Properties

(R)-10,11-Dehydrocurvularin is distinguished by a unique 12-membered macrolactone ring
fused to a resorcinol moiety. Accurate identification of this compound is crucial for research and
development purposes. The primary identifiers and physicochemical properties are
summarized below.
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Identifier Type Value

CAS Number 1095588-70-7[1]
Molecular Formula C16H1805[1]
Molecular Weight 290.31 g/mol [1]

(5R,9E)-13,15-dihydroxy-5-methyl-4-
IUPAC Name oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-

tetraene-3,11-dione[1]

(+)-(10E,15R)-10,11-dehydrocurvularin, ao,-
Synonyms Dehydrocurvularin, Dehydrocurvularin, Trans-

Dehydrocurvularin[1][2]

PubChem CID 643826[1]

ChEBI ID CHEBI:203297[1]
Appearance White powder[2]

Melting Point 220-223°C[2]

Solubility Soluble in DMSO and Ethanol

Biological Activity and Therapeutic Potential

(R)-10,11-Dehydrocurvularin exhibits a range of biological activities, making it a compound of
interest for therapeutic development, particularly in oncology and inflammatory diseases.

Antitumor Activity

The compound has demonstrated potent cytotoxic effects against various human cancer cell
lines. This activity is attributed to its ability to modulate key signaling pathways involved in
cancer cell proliferation, survival, and metastasis.
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Cancer Cell Line ICso0 Value (uM) Reference

A2780 (Ovarian) 4.3 --INVALID-LINK--

DU-145 (Prostate) 6.0 --INVALID-LINK--

Various 1.25 (mean) --INVALID-LINK--[3]
2-8 (dose-dependent

MDA-MB-231 o ~-INVALID-LINK--[4]
inhibition)
2-8 (dose-dependent

MDA-MB-468 S --INVALID-LINK--[4]
inhibition)

In vivo studies using a nude mouse model with MDA-MB-231 xenografts showed that
intraperitoneal administration of (R)-10,11-Dehydrocurvularin at a dose of 30 mg/kg/day for
14 days significantly suppressed tumor growth.[4]

Modulation of Key Signaling Pathways

The therapeutic effects of (R)-10,11-Dehydrocurvularin are closely linked to its ability to
interfere with critical cellular signaling pathways.

Inhibition of TGF-f8 Signaling

The Transforming Growth Factor-beta (TGF-3) signaling pathway plays a dual role in cancer,
acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.
(R)-10,11-Dehydrocurvularin has been shown to inhibit TGF-[3 signaling.[5] This inhibition is
thought to occur through the prevention of the binding of activated Smad2/3 transcription
factors to DNA.[5]
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Suppression of STAT3 Activation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is
constitutively activated in many cancers, promoting cell proliferation and survival. (R)-10,11-
Dehydrocurvularin selectively inhibits the phosphorylation of STAT3 at the Tyr-705 residue,
which is a critical step for its activation and dimerization.[4]
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STAT3 Signaling Inhibition

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a key component of the innate immune system that, when
aberrantly activated, can contribute to chronic inflammatory diseases. (R)-10,11-
Dehydrocurvularin has been shown to specifically inhibit the activation of the NLRP3
inflammasome, leading to reduced secretion of the pro-inflammatory cytokine IL-13 and
decreased caspase-1 activation.[6] The proposed mechanism involves the disruption of the
interaction between NEK7 and NLRP3.[6]
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Experimental Protocols
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The following are generalized protocols for assays relevant to the study of (R)-10,11-
Dehydrocurvularin. Researchers should optimize these protocols for their specific cell lines
and experimental conditions.

TGF-3 Reporter Gene Assay

This assay measures the activity of the TGF-3 signaling pathway by quantifying the expression
of a reporter gene (e.qg., luciferase) under the control of a Smad-responsive promoter.

e Cell Culture: Plate TGF-[3 responsive reporter cells (e.g., TMLC cells) in a 96-well plate and
culture overnight.

o Treatment: Treat the cells with varying concentrations of (R)-10,11-Dehydrocurvularin for 1-
2 hours.

» Stimulation: Add a known concentration of TGF-31 (e.g., ECso concentration) to induce
signaling and incubate for 16-24 hours.

o Lysis: Lyse the cells using a suitable lysis buffer.

e Luminescence Measurement: Add luciferase substrate to the cell lysate and measure the
luminescence using a plate reader.

o Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration)
and calculate the percentage of inhibition at each concentration of the compound.

STAT3 Phosphorylation Western Blot Assay

This assay is used to determine the effect of (R)-10,11-Dehydrocurvularin on the
phosphorylation of STAT3.

e Cell Culture and Treatment: Culture appropriate cancer cells (e.g., MDA-MB-231) to 70-80%
confluency. Pre-treat the cells with different concentrations of (R)-10,11-Dehydrocurvularin
for a specified time (e.g., 2-4 hours).

o Stimulation: Induce STAT3 phosphorylation by treating the cells with a cytokine such as IL-6
(e.g., 20 ng/mL) for 15-30 minutes.
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o Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented
with protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE and Transfer: Separate 20-30 ug of protein per sample on an SDS-
polyacrylamide gel and transfer the proteins to a PVDF membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705)
overnight at 4°C.

o Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour
at room temperature.

o Detect the signal using an ECL substrate.

o Analysis: Strip the membrane and re-probe with an antibody against total STAT3 as a
loading control. Quantify the band intensities to determine the change in phosphorylated
STAT3 relative to total STATS3.

NLRP3 Inflammasome Activation Assay (IL-1 ELISA)

This assay quantifies the release of IL-13 from macrophages as a measure of NLRP3
inflammasome activation.

e Cell Culture and Priming: Plate macrophages (e.g., PMA-differentiated THP-1 cells or bone
marrow-derived macrophages) in a 96-well plate. Prime the cells with LPS (e.g., 1 pg/mL) for
3-4 hours to upregulate pro-IL-1 and NLRP3 expression.

« Inhibition: Pre-treat the cells with various concentrations of (R)-10,11-Dehydrocurvularin for
1 hour.
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e Activation: Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as
ATP (e.g., 5 mM) or nigericin (e.g., 5 uM), for 1-2 hours.

o Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

e ELISA: Measure the concentration of IL-1f3 in the supernatants using a commercially
available ELISA kit according to the manufacturer's instructions.

» Data Analysis: Calculate the percentage of inhibition of IL-13 secretion by (R)-10,11-
Dehydrocurvularin compared to the stimulated control.

Conclusion

(R)-10,11-Dehydrocurvularin is a promising natural product with significant potential for the
development of novel therapeutics, particularly in the fields of oncology and inflammatory
diseases. Its multifaceted mechanism of action, involving the modulation of key signaling
pathways such as TGF-3, STAT3, and the NLRP3 inflammasome, provides a strong rationale
for its further investigation. The technical information and experimental protocols provided in
this guide are intended to facilitate and standardize future research into this compelling
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(R)-10,11-Dehydrocurvularin: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013541#r-10-11-dehydrocurvularin-cas-number-and-
identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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